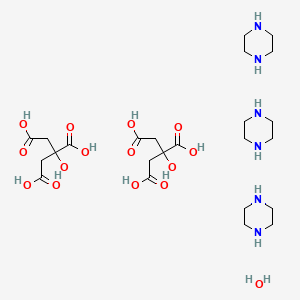

Piperazine citrate hydrate

描述

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound reveals the complexity inherent in multicomponent crystalline systems. According to International Union of Pure and Applied Chemistry conventions, the compound is designated as 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; hydrate. This nomenclature explicitly identifies the three distinct molecular components: the tricarboxylic acid (citric acid), the diamine heterocycle (piperazine), and the incorporated water molecules. The systematic name accurately reflects the stoichiometric relationships and structural organization within the crystal lattice.

Molecular formula analysis reveals significant complexity and variability depending on the specific hydration state and stoichiometric ratio. The most commonly reported formula for the anhydrous form is C₂₄H₄₆N₆O₁₄, indicating a 3:2 stoichiometric ratio of piperazine to citric acid. However, the hydrated forms exhibit considerable variation in water content. The monohydrate form is represented by the formula C₁₀H₂₀N₂O₈, corresponding to a 1:1:1 ratio of piperazine to citric acid to water. More complex hydrated forms include the sesquihydrate with formula C₂₄H₄₈N₆O₁₅, indicating the incorporation of additional water molecules into the crystal structure.

Chemical Abstracts Service registry numbers provide additional insight into the structural diversity of this compound system. The primary anhydrous form carries the registry number 144-29-6, while various hydrated forms are assigned distinct numbers including 41372-10-5 for unspecified hydrates. This multiplicity of registry numbers reflects the significant structural differences between hydrated and anhydrous forms, emphasizing the critical role of water molecules in determining crystal architecture and stability.

| Form | Molecular Formula | Chemical Abstracts Service Number | Molecular Weight (g/mol) |

|---|---|---|---|

| Anhydrous 3:2 | C₂₄H₄₆N₆O₁₄ | 144-29-6 | 642.66 |

| Monohydrate 1:1:1 | C₁₀H₂₀N₂O₈ | 41372-10-5 | 296.28 |

| Sesquihydrate | C₂₄H₄₈N₆O₁₅ | - | 660.68 |

Crystallographic Structure Determination

Single crystal X-ray diffraction analysis has provided comprehensive structural characterization of the 2-hydroxypropane-1,2,3-tricarboxylic acid-piperazine hydrate complex. Crystallographic investigations reveal that the compound crystallizes in the triclinic crystal system with space group P-1. The unit cell parameters demonstrate the characteristic low symmetry typical of organic salt hydrates, with significant deviations from orthogonal geometry reflecting the complex hydrogen bonding networks that govern crystal packing.

Detailed crystallographic data from multiple independent studies show consistent structural features across different preparation methods and hydration states. The triclinic unit cell exhibits dimensions of a = 8.3936(7) Å, b = 10.2277(6) Å, and c = 11.8295(6) Å, with angular parameters α = 78.839(3)°, β = 77.795(4)°, and γ = 81.075(4)°. The unit cell volume of 966.87(11) ų accommodates Z = 2 formula units, resulting in a calculated density of 1.506 Mg/m³. These parameters indicate efficient packing arrangements facilitated by extensive intermolecular interactions.

Powder X-ray diffraction techniques complement single crystal studies by providing insights into phase purity and polymorphic behavior. Powder X-ray diffraction patterns exhibit characteristic peaks that serve as fingerprints for identifying specific hydrated forms and distinguishing between anhydrous and hydrated states. The dramatic changes observed in diffraction patterns upon dehydration confirm the integral role of water molecules in maintaining crystal structure integrity. These diffraction studies are essential for quality control in pharmaceutical applications and for monitoring phase transitions during storage and processing.

The asymmetric unit composition reveals the fundamental building blocks of the crystal structure. Each asymmetric unit contains one piperazinium divalent cation, one citrate divalent anion, and one solvent water molecule. This stoichiometry directly influences the overall crystal architecture and determines the specific intermolecular interactions that stabilize the three-dimensional network. The precise positioning of these components within the asymmetric unit governs the formation of hydrogen bonding networks and determines the overall stability of the crystalline phase.

Hydrogen Bonding Network and Hydration Patterns

The hydrogen bonding architecture in 2-hydroxypropane-1,2,3-tricarboxylic acid-piperazine hydrate represents a sophisticated three-dimensional network that stabilizes the crystal structure through multiple intermolecular interactions. Comprehensive crystallographic analysis reveals that piperazinium cations, citrate anions, and water molecules are interconnected through N—H···O, O—H···O, and weak C—H···O hydrogen bonds. These interactions create a robust framework that determines both the mechanical properties and the thermal stability of the crystalline material.

The protonation pattern plays a crucial role in establishing the hydrogen bonding network. In the crystal structure, the strong proton donor orthophosphoric acid character of citric acid facilitates proton transfer to the strong proton acceptor piperazine molecule. This proton transfer results in the formation of protonated piperazinium cations and deprotonated citrate anions, creating charged species that engage in strong electrostatic interactions. The intermolecular hydrogen bonding forms specifically between the hydrogen atoms of the protonated nitrogen centers of piperazine and the negatively charged oxygen atoms of the dihydrogen phosphate anions.

Hydration patterns demonstrate remarkable complexity and specificity in their arrangement around the ionic components. Water molecules function as both hydrogen bond donors and acceptors, creating bridging interactions that link cationic and anionic species. The incorporation of water molecules into the crystal lattice is not merely a space-filling phenomenon but represents a thermodynamically favorable arrangement that maximizes hydrogen bonding interactions while minimizing electrostatic repulsion between charged species. The specific hydration sites are determined by the geometric constraints imposed by the organic cations and anions.

The donor-acceptor strength relationships within the hydrogen bonding network exhibit considerable variation depending on the specific interaction type. Strong ionic hydrogen bonds between protonated nitrogen centers and carboxylate oxygen atoms provide the primary stabilization energy for the crystal structure. Secondary stabilization arises from water-mediated hydrogen bonds that create extended networks throughout the crystal lattice. The high donor-acceptor strength observed in this system contributes to the remarkable stability of the hydrated form and influences the compound's optical and mechanical properties.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Strength |

|---|---|---|---|---|

| N—H···O | Piperazinium | Citrate | 2.6-2.9 | Strong |

| O—H···O | Water | Citrate | 2.7-3.0 | Moderate |

| C—H···O | Piperazinium | Water | 3.2-3.5 | Weak |

Comparative Analysis of Salt versus Co-Crystal Formation

The distinction between salt and co-crystal formation in the 2-hydroxypropane-1,2,3-tricarboxylic acid-piperazine system exemplifies the complex continuum that exists between these two categories of multicomponent crystals. According to established crystallographic principles, salts and co-crystals are differentiated primarily by the location of the proton between acidic and basic components. In the piperazine citrate system, the significant difference in acid-base strength between citric acid and piperazine drives complete proton transfer, resulting in definitive salt formation rather than co-crystallization.

The proton transfer mechanism in this system demonstrates the influence of relative acid-base strengths on crystal structure formation. Citric acid, with its multiple carboxylic acid groups and pKa values around 3.1, 4.8, and 6.4, acts as a strong proton donor when paired with piperazine, which has pKa values of approximately 5.6 and 9.8 for its two nitrogen centers. This substantial difference in proton affinity ensures complete ionization and the formation of discrete piperazinium cations and citrate anions rather than neutral molecular associates characteristic of co-crystals.

Crystallographic evidence supports the salt classification through direct observation of charge separation and ionic interactions. Single crystal X-ray diffraction studies consistently reveal the presence of protonated piperazine cations and deprotonated citrate anions within the crystal lattice. The bond lengths and angles observed in the crystal structure are consistent with fully ionized species rather than the partially transferred protons that might be expected in borderline cases along the salt-co-crystal continuum. The electrostatic interactions between these charged species dominate the crystal packing arrangements and determine the overall stability of the structure.

The implications of salt formation extend beyond simple structural classification to influence fundamental properties including solubility, stability, and bioavailability. Salt formation typically results in enhanced water solubility compared to the parent acid or base components, a characteristic that is clearly demonstrated in the piperazine citrate system. The ionic nature of the crystal structure also influences thermal stability, with the strong electrostatic interactions contributing to relatively high melting points and decomposition temperatures. These property modifications are particularly relevant in pharmaceutical applications where controlled dissolution and stability are critical performance parameters.

属性

CAS 编号 |

41372-10-5 |

|---|---|

分子式 |

C10H20N2O8 |

分子量 |

296.27 g/mol |

IUPAC 名称 |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate |

InChI |

InChI=1S/C6H8O7.C4H10N2.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-2-6-4-3-5-1;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5-6H,1-4H2;1H2 |

InChI 键 |

KPSRDGXHDCXKEI-UHFFFAOYSA-N |

规范 SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

相关CAS编号 |

41372-10-5 (unspecified hydrate) 110-85-0 (Parent) 77-92-9 (Parent) 144-29-6 (Parent) |

产品来源 |

United States |

准备方法

Citric Acid Production

Citric acid (C₆H₈O₇) is predominantly synthesized via microbial fermentation using Aspergillus niger strains. Submerged fermentation at 30–35°C with sucrose or molasses as carbon sources yields 100–150 g/L citric acid after 5–7 days. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 1.5–2.0 | Prevents oxalate formation |

| Dissolved Oxygen | 0.15–0.25 mmol/L | Enhances citrate synthase activity |

| Nitrogen Limitation | <0.5 g/L NH₄⁺ | Redirects metabolism toward acidogenesis |

Post-fermentation purification involves calcium citrate precipitation (Ca₃(C₆H₅O₇)₂·4H₂O) followed by sulfuric acid treatment to recover citric acid.

Piperazine Synthesis

Piperazine (C₄H₁₀N₂) is industrially produced via:

-

Ethylene Diamine Cyclization : Catalytic dehydrogenation of ethylene diamine at 200–300°C over Ni/Al₂O₃ catalysts yields 85–90% piperazine.

-

Pyrazine Hydrogenation : Hydrogen gas (5–10 bar) reduces pyrazine over Raney nickel at 120°C, achieving 95% selectivity.

Anhydrous piperazine for pharmaceutical applications requires azeotropic distillation with toluene to remove residual water.

Traditional Salt Formation Methods

Aqueous Neutralization

Early methods dissolved citric acid (1 mol) and piperazine hexahydrate (1 mol) in water at 60°C, followed by ethanol precipitation. However, this approach suffered from:

| Limitation | Consequence |

|---|---|

| High aqueous solubility | Low yield (65–70%) |

| Ethanol consumption | 5 L per kg product |

| Hydrate instability | Variable stoichiometry |

Crystallization below 40°C yielded mixtures of mono- and trihydrates, complicating batch consistency.

Solvent-Mediated Crystallization

Modern protocols employ acetone as a co-solvent to reduce hydration variability:

Procedure :

-

Dissolve citric acid (384.2 g) in acetone (5 L) at 50°C.

-

Add piperazine (258.5 g) in acetone (2.5 L) dropwise over 30 minutes.

-

Reflux at 60°C for 3 hours.

-

Cool to 5°C at 0.5°C/min, isolate crystals via centrifugation.

Outcomes :

Advanced Synthetic Routes

Non-Stoichiometric Complexation

Varying the citric acid:piperazine ratio produces distinct crystalline forms:

| Molar Ratio (Citric:Piperazine) | Product Form | Water Content (TGA) |

|---|---|---|

| 1:1 | Monohydrate | 4.2–4.5% |

| 1:0.5 | Hemihydrate | 2.1–2.3% |

| 1:2 | Dihydrate | 8.0–8.4% |

Excess piperazine (1:2) induces dihydrate formation through lattice stabilization via N–H···O hydrogen bonds.

Continuous Flow Synthesis

Microreactor systems enhance reproducibility:

Conditions :

-

Residence time: 12 minutes

-

Temperature: 70°C

-

Pressure: 2 bar

Advantages :

Industrial-Scale Production

Pilot Plant Protocol (10,000 L Scale)

| Step | Parameters | Quality Check |

|---|---|---|

| Dissolution | 45°C, 30 min | Clarity < 10 NTU |

| Filtration | 0.2 µm ceramic membrane | Bioburden < 10 CFU/mL |

| Crystallization | ΔT = 55°C → 5°C | PSD monitored by FBRM |

| Drying | Vacuum, 40°C, 48 hr | LOD < 0.5% |

This process achieves 89–92% yield with 99.5% purity by titrimetry.

Waste Management

Acetone recovery via fractional distillation reduces solvent consumption by 70%. Aqueous waste undergoes neutralization with Ca(OH)₂ to precipitate citrate salts for reuse.

Analytical Characterization

Hydrate Verification

| Technique | Monohydrate Signatures |

|---|---|

| TGA | 4.3% mass loss at 78–100°C |

| PXRD | Peaks at 8.9°, 12.7°, 17.2° |

| Karl Fischer | 4.1–4.4% H₂O |

Dehydration kinetics follow the Avrami model (n = 1.5), indicating diffusion-controlled water loss.

Impurity Profiling

HPLC-ELSD detects:

| Impurity | Retention Time (min) | Specification Limit |

|---|---|---|

| Aconitic acid | 6.8 | <0.1% |

| Piperazine dimer | 9.2 | <0.05% |

| Acetone residues | 3.5 | <500 ppm |

Method validation meets ICH Q2(R1) criteria for linearity (R² > 0.999) and precision (%RSD < 1.5).

Quality Control and Regulatory Compliance

化学反应分析

Esterification Reactions

Citric acid undergoes esterification with alcohols under acidic conditions, forming citrate esters. This reaction is critical in polymer synthesis and pharmaceutical formulations.

| Reagents/Conditions | Products Formed | Applications |

|---|---|---|

| Methanol + H₂SO₄ (catalyst) | Trimethyl citrate | Plasticizers, food additives |

| Ethanol + HCl | Triethyl citrate | Cosmetics, lubricants |

| Isoamyl alcohol | Triisoamyl citrate | Flavoring agents |

Key Findings :

-

Reaction efficiency depends on alcohol chain length and catalyst type.

-

Piperazine remains inert during esterification but may influence reaction kinetics by altering pH.

Chelation and Metal Complexation

Citric acid’s carboxyl and hydroxyl groups enable chelation of polyvalent metal ions, forming stable complexes. Piperazine may enhance solubility of these complexes.

Research Insights :

-

Metal-citrate complexes exhibit reduced toxicity compared to free metal ions.

Acid-Base Reactions

Piperazine acts as a weak base (pKb₁ = 4.19; pKb₂ = 8.67), reacting with citric acid (pKa₁ = 3.13; pKa₂ = 4.76; pKa₃ = 6.40) to form stable salts.

| Reaction Type | Conditions | Products |

|---|---|---|

| Neutralization | Aqueous, room temp | Piperazine citrate monohydrate |

| Proton transfer | pH 3–7 | Partially protonated species |

Mechanistic Notes :

-

Protonation occurs preferentially at piperazine’s secondary amines.

-

Hydrate stability increases in crystalline form due to hydrogen bonding .

Thermal Decomposition

Decomposition occurs above 175°C, yielding carbon dioxide and organic fragments.

| Temperature Range | Major Products | Byproducts |

|---|---|---|

| 175–200°C | CO₂, aconitic acid | Water (from hydrate) |

| >200°C | Acetone dicarboxylic acid | Piperazine derivatives |

Thermogravimetric Analysis (TGA) Data :

Hydrolysis and Hydration Dynamics

The hydrate form reversibly loses water under desiccation or heating.

| Condition | Effect | Reversibility |

|---|---|---|

| Heating to 78°C | Loss of crystalline water | Yes |

| High humidity (>80% RH) | Rehydration to monohydrate | Yes |

Kinetic Studies :

Biochemical Interactions

Piperazine citrate exhibits GABA receptor agonism, inducing flaccid paralysis in helminths. Citric acid modulates enzymatic activity in metabolic pathways.

| Biochemical Target | Effect Observed | Mechanism |

|---|---|---|

| Parasitic GABA receptors | Hyperpolarization of nerve cells | Piperazine binding |

| Acetyl-CoA carboxylase | Allosteric activation | Citrate-induced modulation |

Pharmacological Relevance :

科学研究应用

The structure of the compound consists of citric acid's tricarboxylic acid framework combined with a piperazine moiety. This structural combination enhances its biological activity compared to its individual components.

Chemistry

Chelating Agent : The compound acts as a chelating agent, binding metal ions and facilitating their removal or utilization in biochemical processes. This property is particularly useful in various chemical reactions where metal ions play a crucial role.

Buffering Agent : It serves as a buffer in chemical reactions, maintaining stable pH levels during experimental procedures.

Biology

Metabolic Studies : Research indicates that the compound influences metabolic pathways by modulating enzyme activity and metal ion availability in biological systems. This property makes it a candidate for further exploration in drug development.

Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to chelate metal ions and scavenge free radicals. For example, studies have shown that administration of citric acid reduced markers of oxidative stress in diabetic rats.

Medicine

Pharmacological Applications : The combination of citric acid with piperazine enhances its pharmacological profile. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to piperazine's known anxiolytic effects when combined with citric acid .

Antimicrobial Properties : The antimicrobial effects of the compound are well-documented. Citric acid disrupts microbial cell membranes and alters pH levels, inhibiting growth. For instance, research reported that citric acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative.

Industry

Biodegradable Polymers : The compound is utilized in the production of biodegradable polymers, contributing to environmentally friendly materials.

Food Additive : It is also used as a food additive due to its preservative properties and ability to enhance flavor profiles.

Case Study 1: Antioxidant Activity in Diabetic Rats

A study investigated the effects of citric acid on oxidative stress in diabetic rats. Results indicated that treatment with citric acid significantly reduced oxidative stress markers compared to control groups, highlighting its potential therapeutic benefits in managing diabetes-related complications .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of citric acid demonstrated its effectiveness against common pathogens like E. coli and S. aureus. The study found that citric acid inhibited microbial growth by disrupting cell membranes and altering environmental pH levels .

作用机制

The mechanism of action of 2-Hydroxypropane-1,2,3-tricarboxylic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal or utilization in biochemical processes . Piperazine acts as an anthelmintic by inhibiting neuromuscular transmission in parasitic worms, leading to paralysis and expulsion from the host .

相似化合物的比较

2-Hydroxypropane-1,2,3-Tricarboxylic Acid (Citric Acid)

Citric acid (C₆H₈O₇), systematically named 2-hydroxypropane-1,2,3-tricarboxylic acid, is a weak organic acid with three carboxylic (-COOH) and one hydroxyl (-OH) group. It is a key intermediate in the tricarboxylic acid (TCA) cycle and occurs naturally in citrus fruits (up to 8% dry weight in lemons) . Its anhydrous and monohydrate forms differ in crystallization conditions (hot vs. cold water) and solubility (146 g/100 mL anhydrous vs. 175 g/100 mL monohydrate at 20°C) . Citric acid exhibits pKa values of 3.128, 4.761, and 6.396 , making it effective in food preservation, pharmaceuticals, and metal chelation .

Piperazine

Piperazine (C₄H₁₀N₂) is a heterocyclic amine with a six-membered ring containing two nitrogen atoms. It is widely used in pharmaceuticals (e.g., anthelmintics) and organic synthesis. Piperazine derivatives, such as N,N-diethyl-4-methylpiperazine-1-carboxamide citrate, are synthesized via reactions with hydrazine hydrate or alkyl halides . Hydrated forms, like 3-methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate, enhance solubility and stability in drug formulations .

Hydrate Form

The hydrate component refers to water molecules structurally integrated into the crystal lattice. For citric acid, the monohydrate form (C₆H₈O₇·H₂O) is hygroscopic and commonly used in food and pharmaceuticals due to its controlled release properties . Piperazine hydrates, such as those in , improve bioavailability in medicinal applications.

Comparison with Similar Compounds

Citric Acid vs. Other Tricarboxylic Acids

Key Differences :

- Aconitic Acid : Derived from citric acid via dehydration, itaconic acid is used in biodegradable plastics. Its lower acidity (pKa ~2.8) limits food applications but enhances industrial utility .

- Succinic Acid : A C₄ dicarboxylic acid (pKa 4.2, 5.6), synthesized via bacterial fermentation. Used in food flavoring and biodegradable polymers (e.g., polybutylene succinate) .

Piperazine vs. Other Heterocyclic Amines

Key Differences :

- Morpholine : Oxygen atom increases polarity, making it suitable as a solvent but less effective in chelation compared to piperazine.

- Pyrazine Derivatives: Pyrazine-based compounds (e.g., aminopyrazine in ) are used in kinase inhibitors but lack the broad-spectrum anthelmintic activity of piperazine .

Comparative Data on Hydrate Forms

生物活性

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid , is a tricarboxylic acid that plays a crucial role in the Krebs cycle, serving as an intermediate in cellular metabolism. When combined with piperazine and water, it forms a hydrate that exhibits distinct biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; hydrate |

| Molecular Formula | C6H8O7·C4H10N2·H2O |

| Molecular Weight | 192.13 g/mol (citric acid) + 86.15 g/mol (piperazine) |

| CAS Number | 77-92-9 (citric acid) |

| PubChem ID | 311 |

Biological Activity

The biological activity of citric acid and its derivatives has been extensively studied. The following sections detail the specific activities associated with the compound .

Antioxidant Activity

Citric acid exhibits significant antioxidant properties due to its ability to chelate metal ions and scavenge free radicals. Studies have demonstrated that citric acid can reduce oxidative stress in various biological systems:

- Mechanism : Citric acid binds to metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species (ROS).

- Case Study : In a study involving diabetic rats, administration of citric acid reduced markers of oxidative stress significantly compared to control groups .

Antimicrobial Properties

The antimicrobial effects of citric acid are well-documented, making it a useful compound in food preservation and pharmaceutical formulations:

- Mechanism : Citric acid disrupts microbial cell membranes and alters pH levels, inhibiting growth.

- Research Findings : A study reported that citric acid effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as a natural preservative .

Pharmacological Applications

The combination of citric acid with piperazine enhances its pharmacological profile:

- Cocrystal Formation : The formation of cocrystals with piperazine can improve solubility and bioavailability of active pharmaceutical ingredients (APIs). Research indicates that such combinations can lead to increased stability and enhanced therapeutic effects .

- Therapeutic Use : Preliminary studies suggest potential applications in treating conditions such as anxiety and depression due to piperazine's known anxiolytic effects when combined with citric acid .

The mechanisms through which 2-hydroxypropane-1,2,3-tricarboxylic acid; piperazine; hydrate exerts its biological effects include:

- Metal Chelation : By binding metal ions, it reduces oxidative damage.

- Cell Membrane Disruption : It alters the integrity of microbial membranes.

- Synergistic Effects : The combination with piperazine may enhance pharmacokinetic properties.

常见问题

Q. What are the standard synthetic routes for preparing piperazine derivatives in multi-step organic synthesis?

Piperazine derivatives are commonly synthesized via sequential reactions such as esterification, hydrazide formation, and cyclization. For example, aromatic acids undergo esterification with ethanol and sulfuric acid, followed by refluxing with hydrazine hydrate to form aroyl hydrazines. Subsequent cyclization with carbon disulfide and potassium hydroxide yields 1,3,4-oxadiazole-thiones, which react with arylpiperazines in acetonitrile . Monitoring via TLC (e.g., hexane/ethyl acetate systems) ensures reaction completion .

Q. How is hydrazine hydrate utilized in the synthesis of heterocyclic compounds involving piperazine?

Hydrazine hydrate acts as a nucleophile in forming hydrazides and facilitates cyclization reactions. For instance, condensation with carbon disulfide under basic conditions generates 1,3,4-oxadiazole scaffolds, which are pivotal in constructing piperazine-linked bioactive compounds . Reaction optimization (e.g., 3:1 molar ratio of hydrazine to carbon disulfide at 343 K for 6 hours) is critical for high yields .

Q. What analytical techniques are used to characterize hydrate forms in piperazine complexes?

Hydrate formation is confirmed using thermogravimetric analysis (TGA) to quantify water loss and powder X-ray diffraction (PXRD) to identify crystalline phases. For example, 1-(2-chlorophenyl)piperazine hydrate shows distinct dehydration events at 100–150°C and unique diffraction patterns .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of piperazine intermediates in nucleophilic substitution reactions?

Substituents on the piperazine ring (e.g., chloroacetyl or benzodioxinylcarbonyl groups) alter reaction pathways. Electron-withdrawing groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Steric hindrance from bulky substituents (e.g., trifluoromethyl groups) may reduce coupling efficiency in triazole formation . Computational modeling (e.g., DFT) can predict reactivity trends .

Q. What strategies resolve contradictions in reported yields for arylpiperazine coupling reactions?

Yield discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires precise stoichiometry of CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O/DCM (1:2) to minimize copper-induced byproducts . Reaction monitoring via HPLC-MS helps identify intermediates and optimize conditions .

Q. How can molecular docking studies guide the design of piperazine-based anticancer agents?

Docking simulations (e.g., using AutoDock Vina) evaluate binding affinities of piperazine-triazole hybrids to target proteins like EGFR or tubulin. For instance, 1-(2-fluorobenzyl)piperazine triazoles show enhanced hydrophobic interactions in the ATP-binding pocket of kinases, validated by IC₅₀ values from MTT assays . Structure-activity relationships (SAR) inform substituent selection (e.g., fluorobenzyl vs. thiophene groups) .

Q. What role does solvent choice play in the stability of 2-hydroxypropane-1,2,3-tricarboxylic acid derivatives during esterification?

Polar aprotic solvents (e.g., DMF) stabilize carboxylate intermediates and prevent hydrolysis. In contrast, aqueous conditions promote ester cleavage. For trisodium 2-hydroxypropane-1,2,3-tricarboxylate, anhydrous ethanol with H₂SO₄ ensures high esterification efficiency, while TLC (silica gel, ethyl acetate/hexane) monitors byproduct formation .

Methodological Considerations

Q. How to purify piperazine-containing compounds with high hydrophilicity?

Reverse-phase chromatography (C18 columns) with gradient elution (water/acetonitrile + 0.1% TFA) effectively separates polar derivatives. For example, 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)propan-1-one is purified using silica gel chromatography (ethyl acetate/hexane, 1:8) after extraction and brine washing .

Q. What spectroscopic methods differentiate regioisomers in piperazine-1,4-dium carboxylate complexes?

High-resolution NMR (¹H-¹³C HSQC) identifies coupling patterns between piperazine protons and carboxylate carbons. For chiral derivatives like (R)-2-[4-(1-carboxylatomethoxy)phenoxy]propanoate, circular dichroism (CD) confirms enantiomeric purity . IR spectroscopy verifies carbonyl stretching frequencies (e.g., 1650–1700 cm⁻¹ for amides) .

Q. How to assess the pharmacokinetic properties of piperazine-hydrate complexes?

In vitro assays measure solubility (>48.7 µg/mL at pH 7.4) and metabolic stability using liver microsomes. LogP values (e.g., calculated via ChemDraw) predict membrane permeability, while plasma protein binding assays (e.g., equilibrium dialysis) guide dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。